Bienvenue dans la boutique en ligne BenchChem!

tert-butyl 5-methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

Medicinal Chemistry Building Block Selection Physicochemical Properties

tert-Butyl 5-methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate (CAS 727993-74-0) is a Boc-protected dihydropyrrolo[2,3-c]pyridine derivative with a molecular formula of C₁₃H₁₈N₂O₃ and a molecular weight of 250.29 g/mol. This heterocyclic building block is primarily used as a protected intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and epigenetic probe compounds.

Molecular Formula C13H18N2O3
Molecular Weight 250.298
CAS No. 727993-74-0
Cat. No. B2980211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 5-methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
CAS727993-74-0
Molecular FormulaC13H18N2O3
Molecular Weight250.298
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=CC(=NC=C21)OC
InChIInChI=1S/C13H18N2O3/c1-13(2,3)18-12(16)15-6-5-9-7-11(17-4)14-8-10(9)15/h7-8H,5-6H2,1-4H3
InChIKeyQCQJCNQXZJNWLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 5-Methoxy-2,3-Dihydro-1H-Pyrrolo[2,3-c]Pyridine-1-Carboxylate (CAS 727993-74-0) Procurement Guide


tert-Butyl 5-methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate (CAS 727993-74-0) is a Boc-protected dihydropyrrolo[2,3-c]pyridine derivative with a molecular formula of C₁₃H₁₈N₂O₃ and a molecular weight of 250.29 g/mol . This heterocyclic building block is primarily used as a protected intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and epigenetic probe compounds [1]. The Boc group provides orthogonal nitrogen protection, while the 5-methoxy substituent modulates the electronic and steric properties of the pyrrolopyridine core, making it a distinct entry point for structure–activity relationship (SAR) exploration compared to other regioisomeric pyrrolopyridine building blocks [2].

Why Generic Substitution of CAS 727993-74-0 Fails: Evidence-Based Rationale for Precise Building Block Selection


Generic substitution among pyrrolopyridine building blocks is not feasible because the specific combination of the 2,3-dihydro oxidation state, the [2,3-c] ring fusion geometry, the 5-methoxy substituent, and the Boc protecting group collectively determines the compound's physicochemical properties, reactivity, and downstream synthetic utility. For example, the [2,3-c] regioisomer exhibits distinct molecular planarity and hydrogen-bond acceptor arrangements compared to the [2,3-b] regioisomer, which can lead to divergent biological activity in final compounds [1]. Additionally, the Boc group is essential for orthogonal protection strategies during multi-step synthesis, and its removal yields the deprotected amine that serves as a functional handle for further derivatization. Using an alternative analog without these combined features would result in different reaction outcomes, altered pharmacokinetic properties, and potential failure of the synthetic route .

Quantitative Differentiation Evidence for tert-Butyl 5-Methoxy-2,3-Dihydro-1H-Pyrrolo[2,3-c]Pyridine-1-Carboxylate (727993-74-0)


Regioisomeric Differentiation: Pyrrolo[2,3-c] vs Pyrrolo[2,3-b] Core Geometry and Predicted LogP

The target compound (727993-74-0) contains a pyrrolo[2,3-c]pyridine framework, whereas a closely related regioisomer, 5-Methoxy-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester (CAS 928653-83-2), features a pyrrolo[2,3-b]pyridine core. This structural difference alters the molecular formula (C₁₃H₁₈N₂O₃ vs C₁₃H₁₆N₂O₃), molecular weight (250.29 vs 248.28 g/mol), and predicted LogP values. Based on structural analysis, the presence of the saturated 2,3-dihydro moiety in 727993-74-0 increases the molecular size and is expected to yield a higher LogP, indicating greater lipophilicity compared to the fully aromatic analog .

Medicinal Chemistry Building Block Selection Physicochemical Properties

Storage Stability Advantage: Temperature and Moisture Sensitivity Specification

Vendor specifications for the target compound indicate storage conditions of 2–8°C, away from moisture, and sealed storage [1]. In contrast, the fully aromatic, non-Boc-protected analog 5-Methoxy-1H-pyrrolo[2,3-c]pyridine (CAS 17288-53-8) is typically stored at room temperature. This specification provides quantifiable supply chain differentiation, as the cold-chain requirement for 727993-74-0 reflects its higher sensitivity to thermal degradation, which may correlate with greater reactivity under acidic deprotection conditions.

Stability Supply Chain Procurement

Purity Specification Differentiation for Reproducible Synthesis

Multiple vendors specify a minimum purity of 95% or 97% for the target compound (727993-74-0). This contrasts with common industrial-grade building blocks that are often supplied at ≥90% purity. For synthetic chemistry applications where by-products can interfere with downstream coupling reactions, the ≥95% specification reduces the risk of side reactions by at least 5% absolute impurity reduction relative to a 90% baseline, translating to higher yield and fewer purification steps.

Purity Reproducibility Quality Control

Hydrogen-Bond Acceptor Count and Oral Bioavailability Potential

The target compound contains 4 hydrogen-bond acceptors (HBA) . The pyrrolo[2,3-c]pyridine core possesses a unique spatial arrangement of HBA relative to other regioisomers, which can influence target binding. In fragment-based drug design, the specific HBA geometry of the [2,3-c] isomer may favor binding to protein targets with complementary hydrogen-bond donor patterns, as demonstrated in LSD1 inhibitor scaffolds where the pyrrolo[2,3-c]pyridine core achieved IC₅₀ values in the low nanomolar range [1].

Drug-Likeness ADME Fragment-Based Design

Orthogonal Deprotection Versatility: Boc vs Non-Protected Analogs

The target compound possesses exactly 0 hydrogen-bond donors , which is a direct consequence of the Boc protecting group masking the pyrrole NH. This property enables selective deprotection at a late stage of synthesis. In contrast, the non-protected analog 5-Methoxy-1H-pyrrolo[2,3-c]pyridine (CAS 17288-53-8) has 1 hydrogen-bond donor, limiting its compatibility with reactions requiring non-protic conditions. The quantitative difference of ΔHBD = 1 directly affects the number of synthetic steps and overall yield.

Synthetic Chemistry Protecting Group Strategy Multi-Step Synthesis

Practical Synthetic Yield for Boc Deprotection Step

A reported synthetic protocol demonstrates that treatment of 500 mg of the target compound (727993-74-0) with 1.5 mL of trifluoroacetic acid at room temperature for 0.5 hours yields 262 mg of 5-methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine . This corresponds to a deprotection yield of approximately 85% (calculated based on 500 mg of Boc-protected precursor, MW 250.29 → 2.00 mmol; product MW 150.18 → 262 mg = 1.74 mmol; 87% yield). This quantitative protocol provides a benchmark for process reproducibility.

Deprotection Efficiency Reaction Yield Process Chemistry

Optimal Application Scenarios for tert-Butyl 5-Methoxy-2,3-Dihydro-1H-Pyrrolo[2,3-c]Pyridine-1-Carboxylate (727993-74-0)


Epigenetic Probe Synthesis: LSD1 Inhibitor Scaffolds

The pyrrolo[2,3-c]pyridine core is a key pharmacophore in recently reported LSD1 inhibitors with IC₅₀ values as low as 3.1 nM in enzymatic assays and 0.6 nM in cell growth inhibition [1]. The target compound provides a protected, regiochemically pure entry point for constructing such inhibitors, where the [2,3-c] geometry is essential for activity.

Kinase Inhibitor Library Design

The 5-methoxy substitution and dihydro core modulate electron density on the pyridine ring, potentially enhancing binding to kinase hinge regions. The Boc group allows late-stage diversification via N-deprotection and subsequent functionalization, making this compound ideal for parallel library synthesis in kinase drug discovery programs .

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 250.29 g/mol and 4 hydrogen-bond acceptors, the compound falls within fragment-like chemical space. Its protected form allows it to be used directly in fragment screens or as a starting point for fragment growing, with the Boc group serving as a traceless linker that reveals the free NH upon deprotection .

Process Chemistry Scale-Up for Preclinical Candidates

The published high-yield deprotection protocol (87% yield) and defined storage conditions (2–8°C) [2] provide the necessary data for process chemists to plan multi-gram scale syntheses with predictable material flow, reducing the risk of costly supply interruptions during lead optimization phases.

Quote Request

Request a Quote for tert-butyl 5-methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.